molecular formula C22H17N5O2S B2773273 2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE CAS No. 332045-76-8

2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE

Cat. No.: B2773273
CAS No.: 332045-76-8
M. Wt: 415.47
InChI Key: YEBBMMBCNYSYLV-UHFFFAOYSA-N
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Description

2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE is a synthetic, research-grade chemical compound designed for biochemical and pharmacological studies. It belongs to a class of aminopyridine and diaminopyrimidine derivatives known for their significant potential in modulating kinase activity . Compounds with this core structure are frequently investigated as potent inhibitors of specific kinases, such as p70S6 kinase, which plays a critical role in cell proliferation, differentiation, and survival pathways . The molecular structure integrates key pharmacophores, including the 4-(benzyloxy)phenyl group for target interaction, the acetamide-thioether linker for optimal bioavailability, and the dicyanopyridine core contributing to planar rigidity and strong binding affinity . This reagent is provided for research applications exclusively, including in vitro enzyme assays, cell-based signaling studies, and the development of novel therapeutic agents for kinase-dependent diseases. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Properties

IUPAC Name

2-[6-amino-3,5-dicyano-4-(4-phenylmethoxyphenyl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2S/c23-10-17-20(18(11-24)22(27-21(17)26)30-13-19(25)28)15-6-8-16(9-7-15)29-12-14-4-2-1-3-5-14/h1-9H,12-13H2,(H2,25,28)(H2,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBBMMBCNYSYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=NC(=C3C#N)SCC(=O)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a condensation reaction between appropriate precursors, such as malononitrile and substituted benzaldehydes.

    Introduction of Amino and Cyano Groups: The amino and cyano groups are introduced through nucleophilic substitution reactions.

    Attachment of the Phenylmethoxy Group: The phenylmethoxy group is attached via an etherification reaction.

    Formation of the Sulfanylacetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with molecular targets such as receptors or enzymes. For instance, it acts as a partial agonist at adenosine A2B receptors, modulating the receptor’s activity and influencing downstream signaling pathways . This interaction can lead to various physiological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a partial agonist at adenosine A2B receptors sets it apart from other similar compounds, making it a valuable tool in pharmacological research .

Biological Activity

The compound 2-({6-amino-4-[4-(benzyloxy)phenyl]-3,5-dicyanopyridin-2-yl}sulfanyl)acetamide is a synthetic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H16N4O2S\text{C}_{16}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

This structure includes a pyridine ring with multiple functional groups that contribute to its biological properties.

Research indicates that this compound may interact with various biological targets, primarily through the following mechanisms:

  • GPR34 Receptor Modulation : The compound acts as a GPR34 receptor function regulator, which is implicated in immune responses and inflammation pathways .
  • Mast Cell Regulation : It has been identified as a mast cell degranulation inhibitor, which suggests potential applications in treating allergic and inflammatory diseases by preventing the release of histamine and other mediators .
  • Inhibition of Eicosanoid Production : The compound inhibits eicosanoid production, which plays a critical role in inflammatory responses .

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. The presence of the benzyloxy group enhances lipophilicity, potentially increasing membrane permeability and efficacy against bacterial strains.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

Anti-inflammatory Effects

The compound's ability to inhibit mast cell degranulation suggests significant anti-inflammatory effects. This property could be beneficial in treating conditions such as asthma and other allergic reactions.

Case Studies

  • Case Study on Allergic Responses : In a controlled study involving animal models, treatment with this compound resulted in a significant reduction in allergic symptoms compared to untreated controls, highlighting its potential as an anti-allergic agent.
  • Cancer Cell Line Testing : A series of experiments were conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that the compound inhibited cell proliferation by inducing apoptosis at concentrations lower than those typically required for similar compounds.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of bacterial membranes
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of mast cell degranulation

Table 2: Case Study Results

Study FocusModel UsedOutcomeReference
Allergic ResponsesAnimal ModelReduced symptoms compared to control
Cancer Cell ProliferationMCF-7 CellsSignificant inhibition of growth

Q & A

Q. Example Table: DoE Variables

FactorRange InvestigatedOptimal Value
Temp.60–140°C110°C
Catalyst (mol%)1–5%3%
SolventDMF, THF, MeCNDMF

How can computational chemistry enhance the synthesis and functional analysis of this compound?

Advanced Research Question
Integrate computational tools to:

  • Predict reaction pathways : Use quantum mechanics/molecular mechanics (QM/MM) to model transition states for sulfanyl group incorporation .
  • Screen bioactivity : Molecular docking (e.g., AutoDock Vina) to assess interactions with kinases or receptors, guiding structural modifications .
  • Optimize electronic properties : DFT calculations to evaluate charge distribution in the dicyanopyridin core, correlating with redox behavior .

What methodologies are used to assess the compound’s stability under varying pH and temperature conditions?

Basic Research Question
Stability studies involve:

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis .
  • Thermogravimetric Analysis (TGA) to determine decomposition thresholds (e.g., loss of benzyloxy group above 200°C) .
  • Accelerated stability testing (40°C/75% RH) over 4–8 weeks to simulate long-term storage .

How do structural analogs of this compound inform its potential biological activity?

Advanced Research Question
Comparative studies with analogs (e.g., chromeno-pyrimidine derivatives) reveal:

  • SAR Trends : The benzyloxy group enhances lipophilicity, improving blood-brain barrier penetration .
  • Cyanopyridine Core : Electron-withdrawing cyano groups increase binding affinity for ATP pockets in kinases .
  • Sulfanyl Linkage : Thioether bridges improve metabolic stability compared to oxygen analogs .

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